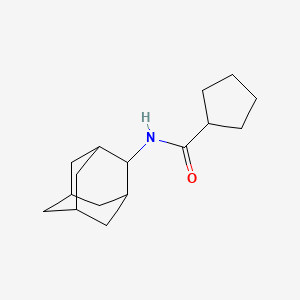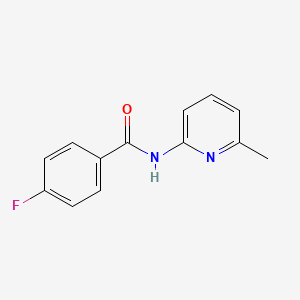
2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline, also known as 5-Methyl-2-(4-morpholinylcarbonyl)-4-oxo-1,2-dihydroquinoline-3-carboxylic acid (MQC), is a synthetic quinoline derivative that has been extensively studied for its potential applications in scientific research. MQC is a potent inhibitor of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription.
Aplicaciones Científicas De Investigación
MQC has been extensively studied for its potential applications in cancer research. As a DNA topoisomerase II inhibitor, MQC has been shown to induce DNA damage and apoptosis in cancer cells. In addition, MQC has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Mecanismo De Acción
MQC exerts its biological effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. By inhibiting this enzyme, MQC induces DNA damage and apoptosis in cancer cells. In addition, MQC has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
MQC has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, MQC has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. However, the exact biochemical and physiological effects of MQC are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MQC in lab experiments is its potency as a DNA topoisomerase II inhibitor. This makes it a useful tool for studying the role of this enzyme in DNA replication and transcription. However, one limitation of using MQC is its potential toxicity, as it has been shown to induce DNA damage and apoptosis in normal cells as well as cancer cells.
Direcciones Futuras
There are several potential future directions for research on MQC. One area of interest is the development of more potent and selective inhibitors of DNA topoisomerase II. In addition, further investigation is needed to determine the exact biochemical and physiological effects of MQC, as well as its potential applications in cancer therapy and anti-inflammatory therapy. Finally, the development of more effective delivery systems for MQC may also be an area of future research.
Métodos De Síntesis
The synthesis of MQC involves a multi-step process that begins with the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form 5-methyl-2-thienyl chloride. This intermediate is then reacted with 4-morpholinecarbonyl chloride to yield 2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)thiophene. Finally, this compound is cyclized with phosphorus oxychloride to form MQC.
Propiedades
IUPAC Name |
[2-(5-methylthiophen-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-6-7-18(24-13)17-12-15(14-4-2-3-5-16(14)20-17)19(22)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWVTLUFKMXKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(5-Methylthiophen-2-yl)quinolin-4-yl](morpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




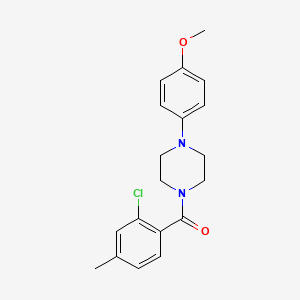
![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)

![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)
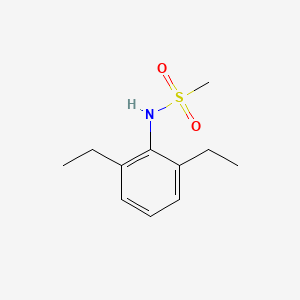
![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)
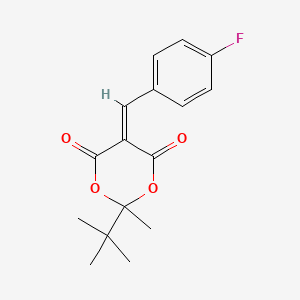
![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)
![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
